molecular formula C11H15N B8567827 2-Propylindoline

2-Propylindoline

Cat. No.: B8567827
M. Wt: 161.24 g/mol
InChI Key: VJJHIFVAPVTQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylindoline is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . Its core structure is based on the indoline scaffold, which is a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This structure is a saturated derivative of indole, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules . The indoline and indole core structures are of significant interest in pharmaceutical and agrochemical research. Compounds featuring this scaffold are frequently investigated for a diverse range of biological activities, which can include antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . As a specific indoline derivative, this compound serves as a valuable building block for the synthesis of more complex molecules and is useful for probing biological pathways or as a precursor in drug discovery campaigns . Researchers can utilize this compound to develop novel chemical entities, leveraging the known pharmacokinetic and binding properties of the indoline scaffold to create probes or potential therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-7,10,12H,2,5,8H2,1H3

InChI Key

VJJHIFVAPVTQOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=CC=CC=C2N1

Origin of Product

United States

Functionalization and Derivatization Strategies for 2 Propylindoline and Indoline Systems

Carbon-Hydrogen (C-H) Functionalization of Indoline (B122111) Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the elaboration of complex molecules, avoiding the need for pre-functionalized starting materials. chim.it In the context of the indoline and indole (B1671886) nucleus, significant efforts have been dedicated to achieving regioselective C-H activation at various positions.

Regioselective C-H Activation at Specific Positions (C-2, C-3, C-7)

The indole ring system possesses multiple C-H bonds with differing reactivity. The pyrrole-like ring is inherently more electron-rich, making the C-3 and C-2 positions more susceptible to electrophilic attack and C-H activation. chim.it Conversely, functionalization of the less reactive C-H bonds on the benzenoid ring (C-4, C-5, C-6, and C-7) presents a greater synthetic challenge. chim.itacs.org

C-2 and C-3 Positions: The C-3 position is generally the most nucleophilic and reactive site in indoles. unimi.it Consequently, many C-H functionalization reactions, such as arylation and alkenylation, preferentially occur at this position. chim.it When the C-3 position is blocked, functionalization often proceeds at the C-2 position. chim.it For instance, palladium-catalyzed C-2 arylation of N-substituted indoles has been achieved using various arylating agents. chim.it

C-7 Position: Selective functionalization at the C-7 position is particularly challenging due to the inherent reactivity of the C-2 and C-3 positions. nih.gov A common strategy to achieve C-7 functionalization involves the temporary reduction of the indole to an indoline, followed by directed C-H activation at the C-7 position, and subsequent re-aromatization to the indole. nih.gov However, direct C-7 arylation of indoles has been developed using specific directing groups on the nitrogen atom. nih.govnih.gov For example, a bulky di-tert-butylphosphinoyl group on the indole nitrogen can direct palladium-catalyzed arylation to the C-7 position with high regioselectivity. nih.gov Rhodium catalysis has also been effectively employed for the C-7 arylation of indoles bearing N-PR2 directing groups. nih.gov

Directed C-H Activation Strategies

To overcome the challenge of inherent reactivity and achieve site-selectivity, the use of directing groups has become a cornerstone of C-H activation chemistry. researchgate.net These groups, typically installed on the indole nitrogen, coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

A variety of directing groups have been developed to control the regioselectivity of C-H functionalization on the indoline and indole scaffolds. For instance, N-pivaloyl and N-P(O)tBu2 groups have been shown to direct arylation to the C-7 position. researchgate.net The choice of the directing group can be critical; for example, an N-P(O)tBu2 group can direct arylation to the C-7 position with a palladium catalyst, while a pivaloyl group at the C-3 position can direct it to the C-4 position. researchgate.net The formyl group at the C-3 position of free (NH) indoles has been utilized to direct Pd(II)-catalyzed C-4 arylation. acs.org Furthermore, the translocation of a directing group, such as a carboxamide, from one position to another followed by functionalization represents an advanced strategy for site-selective modification. nih.gov

Directing GroupCatalyst SystemPosition FunctionalizedType of Functionalization
N-P(O)tBu2PalladiumC-7Arylation, Olefination, Acylation
N-PivaloylRhodiumC-7Alkenylation
C3-FormylPalladiumC-4Arylation
N-BenzylPalladiumC-4Arylation
N-PR2 (R = tBu, cHex)RhodiumC-7Arylation

Intermolecular and Intramolecular C-H Functionalization

C-H functionalization reactions can be categorized as either intermolecular or intramolecular processes, both of which have been successfully applied to indoline and indole systems.

Intermolecular Functionalization: This approach involves the reaction of an indoline or indole substrate with a separate coupling partner. Palladium-catalyzed intermolecular alkenylation and arylation of indoles are well-established methods. nih.govbeilstein-journals.org These reactions typically proceed through an electrophilic palladation mechanism. beilstein-journals.org Gold-catalyzed intermolecular hydroarylation of alkenes and allenes with indoles has also been reported, providing an efficient route to functionalized indole derivatives. unimi.it

Intramolecular Functionalization: In this strategy, the reacting partners are tethered within the same molecule, leading to the formation of cyclic structures. The first example of an intramolecular indole alkenylation was reported by Trost in 1978. beilstein-journals.org Palladium-catalyzed intramolecular cyclization of N-allyl-1H-indole-2-carboxamides can lead to the formation of β-carbolinones or pyrazino[1,2-a]indoles. beilstein-journals.org Intramolecular C-2 arylation of indoles has also been used to synthesize medium-sized ring compounds. chim.it These intramolecular processes are powerful tools for the construction of complex, polycyclic indole-containing architectures. mdpi.com

Nitrogen-Alkylation (N-Alkylation) of Indolines

The functionalization of the nitrogen atom of the indoline ring is another crucial strategy for diversifying the scaffold and introducing valuable chemical properties.

Direct N-Alkylation Methods

Direct N-alkylation involves the formation of a bond between the indoline nitrogen and an alkyl group without the assistance of a metal catalyst. This can be achieved through various methods, including Michael addition reactions of indolines to α,β-unsaturated esters. researchgate.net Another approach is the direct alkylation with alkyl dihalides. researchgate.net While direct methods are conceptually simple, they can sometimes suffer from a lack of selectivity and require harsh reaction conditions.

Metal-Catalyzed N-Alkylation (e.g., Pd, Ir, Mn)

Transition metal catalysis offers a milder and more efficient alternative for the N-alkylation of indolines. Various metals, including palladium, iridium, and manganese, have been successfully employed for this transformation.

Palladium-Catalyzed N-Alkylation: Palladium catalysts have been used for the N-alkylation of indoles. For instance, the coupling of indole with 2-methyl-2-butene (B146552) in the presence of Pd(OAc)2 provides N-prenylated indoles. beilstein-journals.org Enantioselective N-alkylation of indoles can be achieved through an intermolecular aza-Wacker-type reaction using a palladium catalyst with a chiral ligand. nih.gov

Iridium-Catalyzed N-Alkylation: Iridium catalysts have proven to be highly effective for the N-alkylation of indolines. A cooperative iridium catalyst enables the regioselective N-alkylation of indolines with alcohols in water. organic-chemistry.orgacs.org This method proceeds via a tandem dehydrogenation of the indoline and the alcohol. organic-chemistry.orgacs.org

Manganese-Catalyzed N-Alkylation: Earth-abundant and less toxic manganese catalysts have emerged as a sustainable alternative for N-alkylation. A single manganese catalyst can be used for the regioselective dehydrogenative alkylation of indolines with alcohols, providing access to N-alkylated indoles. organic-chemistry.orgresearchgate.net The solvent has been shown to play a crucial role in controlling the selectivity between N- and C-3 alkylation in these manganese-catalyzed reactions. organic-chemistry.org

Metal CatalystCo-reactantKey Features
Palladium (Pd)Alkenes, Allylic AlcoholsEnables N-prenylation and enantioselective N-alkylation.
Iridium (Ir)AlcoholsAllows for regioselective N-alkylation in water via tandem dehydrogenation.
Manganese (Mn)AlcoholsProvides a sustainable method for N-alkylation; solvent can control regioselectivity.

Dearomatization Reactions of Indoles to Indolines

The conversion of indoles to indolines, a process known as dearomatization, is a fundamental strategy for accessing the three-dimensional indoline scaffold present in numerous natural products and bioactive molecules. sioc-journal.cnnih.gov This transformation can be achieved through various methods, including transition metal-catalyzed processes and radical-mediated reactions.

Transition metal catalysis offers a powerful tool for the dearomatization of indoles, enabling the synthesis of diverse and functionalized indolines. sioc-journal.cnacs.org These methods often proceed through pathways that are not reliant on the inherent nucleophilicity of the indole C3 position. nih.gov

One significant strategy involves the migratory insertion of the indole C2–C3 π-bond into a metal-alkyl or metal-aryl bond. nih.gov This approach has been successfully applied in the nickel-catalyzed regioselective dearomative arylboration of indoles. nih.govacs.org By simply changing the N-protecting group on the indole, it is possible to access either C2- or C3-borylated indolines with high regio- and diastereoselectivity. nih.govacs.org This method is particularly noteworthy as it works on simple indoles lacking activating or directing groups. nih.govacs.org

Palladium, nickel, cobalt, and copper have all been utilized in tandem dearomatization reactions of indoles that proceed via migratory insertion. sioc-journal.cn These catalytic systems provide access to a wide range of functionalized indoline products. sioc-journal.cn For example, palladium-catalyzed intramolecular amination of β-arylethylamine substrates protected with a picolinamide (B142947) (PA) group provides an efficient route to indoline compounds under mild conditions. organic-chemistry.org

Furthermore, transition metal-catalyzed dearomative cyclizations of indoles with 1,n-dipoles have been developed to construct fused polycyclic indoline skeletons. researchgate.net These reactions capitalize on the ability of transition metals to facilitate cycloaddition reactions that would otherwise be challenging. researchgate.net

Radical-mediated reactions provide an alternative and effective pathway for the dearomatization of indoles to indolines. thieme-connect.com These processes often involve the addition of a radical species to the C2-position of the indole ring, followed by subsequent reactions to yield the final indoline product.

One such method involves the dearomative addition of phosphonyl radicals to the indole nucleus under oxidative conditions. chemrxiv.org This strategy leads to the formation of a carbocation intermediate which is then trapped intramolecularly, resulting in the diastereoselective synthesis of trans-3,3-spirocyclic-2-phosphonoindolines. chemrxiv.org

The dearomative introduction of fluorinated alkyl radicals, such as trifluoromethyl and 1,1-difluoroethyl radicals, generated from their corresponding sulfinate salts, at the C2 position of indoles has also been reported. figshare.com This process allows for the diastereoselective synthesis of 3,3-spirocyclic indolines containing fluorine moieties. figshare.com

Photoredox catalysis has emerged as a powerful tool for initiating radical-mediated dearomatization. researchgate.net In these reactions, a photocatalyst, upon excitation with light, can initiate a radical process. For example, the radical nucleophilic addition to the electron-poor C2=C3 bond of indoles, followed by reduction and protonation, can yield hydrofunctionalized indoline derivatives. researchgate.net While dearomative radical additions to indoles have been disclosed, dearomative nucleophilic additions to a radical cation of indole, often requiring transition-metal photocatalysts, are less common. researchgate.netmdpi.com

Table 2: Comparison of Dearomatization Strategies

StrategyKey FeaturesExample Reactions
Transition Metal-Catalyzed Dearomatization Often involves migratory insertion or cycloaddition. sioc-journal.cnnih.govresearchgate.net Enables high regioselectivity and stereoselectivity. nih.govacs.orgNickel-catalyzed dearomative arylboration. nih.govacs.org Palladium-catalyzed intramolecular amination. organic-chemistry.org
Radical-Mediated Dearomatization Involves the addition of a radical to the indole C2-position. chemrxiv.orgfigshare.com Can be initiated by chemical reagents or photoredox catalysis. chemrxiv.orgresearchgate.netDearomative addition of phosphonyl radicals. chemrxiv.org Dearomative introduction of fluorinated alkyl radicals. figshare.com

Strategic Use of Indoline Precursors and Intermediates

The synthesis of functionalized indolines and related structures often relies on the strategic choice of precursors and the generation of reactive intermediates. Arenesulfonyl indoles and indolynes are two such examples that have proven to be versatile tools in organic synthesis.

Arenesulfonyl indoles are effective precursors for the diversification of C-3 functionalized indoles. rsc.orgnih.govx-mol.net The arenesulfonyl group acts as a good leaving group, facilitating the in situ generation of a vinylogous imine intermediate under basic conditions. rsc.orgnih.govx-mol.net This reactive intermediate can then readily react with a wide variety of nucleophilic reagents to yield C-3 substituted indole derivatives. rsc.orgnih.govx-mol.net

The stability of the starting arenesulfonyl indoles, coupled with the mild reaction conditions and the broad scope of applicable nucleophiles, makes this a highly successful synthetic strategy. rsc.orgx-mol.net This methodology is particularly valuable as the C-3 functionalization of the indole nucleus is a key feature in many biologically active compounds. researchgate.net

Indolynes, which are aryne derivatives of indoles, serve as powerful electrophilic surrogates for the synthesis of benzenoid-substituted indoles. nih.gov This represents an umpolung, or reversal of polarity, of the typical nucleophilic character of the indole ring. nih.gov The generation of these highly reactive indolyne intermediates opens up unconventional pathways to access polysubstituted indoles that are often difficult to prepare using traditional methods. nih.govthieme-connect.com

Indolynes can be generated under mild conditions, for example, through the fluoride-mediated decomposition of ortho-trimethylsilyl triflates. nih.govcolab.ws Once formed, they can be trapped by a variety of nucleophiles, including heteroatom- and carbon-based nucleophiles. nih.gov The nucleophilic addition to unsymmetrical indolynes often proceeds with varying degrees of regioselectivity, which can be predicted and controlled by considering distortion energies. nih.gov

The versatility of the indolyne approach is highlighted by its application in the synthesis of various substituted indoles and its use in Diels-Alder reactions to construct annulated indole structures. nih.govcolab.ws

Table 3: Strategic Precursors and Intermediates

Precursor/IntermediateGenerated Reactive SpeciesKey Applications
Arenesulfonyl Indoles Vinylogous ImineC-3 functionalization of indoles with a wide range of nucleophiles. rsc.orgnih.govx-mol.net
Indolynes AryneBenzenoid substitution of indoles via nucleophilic addition. nih.govthieme-connect.com Diels-Alder cycloadditions. colab.ws

Intermediates in Tandem and Cascade Reactions

Tandem, domino, or cascade reactions are highly efficient chemical processes where multiple consecutive reactions occur in a single operation without the need to isolate intermediates. researchgate.netwikipedia.org These strategies are prized for their atom economy, reduction of waste, and ability to rapidly construct complex molecular architectures from simple starting materials. researchgate.netnih.gov Within this synthetic paradigm, the indoline scaffold, including 2-propylindoline and other substituted variants, frequently emerges as a crucial intermediate. The indoline core can either be formed in situ as part of the cascade sequence or serve as a foundational substrate that undergoes further functionalization in a tandem process. nih.govdicp.ac.cn

The generation of the indoline ring system is often the terminal step in a cascade designed to build the heterocyclic core. dicp.ac.cn A prominent strategy involves the in situ formation of a 2-substituted indole from simpler precursors, which is then hydrogenated in the same pot to yield the corresponding chiral indoline. dicp.ac.cndicp.ac.cn This approach circumvents the need to prepare and isolate potentially unstable indole precursors. dicp.ac.cn

One such powerful method is a condensation/reductive alkylation/hydrogenation cascade that synthesizes chiral 2,3-disubstituted indolines from aminoketones, aldehydes, and hydrogen gas in a single operation. dicp.ac.cn The process is promoted by a combination of a Brønsted acid and a palladium complex. dicp.ac.cn The proposed reaction pathway begins with a Brønsted acid-catalyzed condensation of an aminoketone to form a 2-substituted indole intermediate. dicp.ac.cn This is followed by a Friedel-Crafts reaction with an aldehyde, dehydration, and a palladium-catalyzed hydrogenation to create a 2,3-disubstituted indole. dicp.ac.cn The final step in the cascade is the palladium-catalyzed asymmetric hydrogenation of this indole to afford the chiral 2,3-disubstituted indoline. dicp.ac.cndicp.ac.cn This multi-step, one-pot process highlights the role of the indoline as the stable final product generated from a series of transient intermediates.

The versatility of this cascade is demonstrated by the range of substituents that can be incorporated at the 2- and 3-positions of the indoline ring, including alkyl groups such as propyl. The reaction tolerates various substituted aminoketones and aldehydes, leading to a diverse library of chiral indolines with high yields and enantioselectivity. dicp.ac.cn

Starting AminoketoneStarting AldehydeResulting 2,3-Disubstituted Indoline ProductYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-2-amino-5-methylpropiophenone4-Nitrobenzaldehyde(2S,3S)-2-Methyl-3-(4-nitrobenzyl)-5-methylindoline9496 dicp.ac.cn
N-Boc-2-aminopropiophenoneBenzaldehyde(2S,3S)-2-Methyl-3-benzylindoline9597 dicp.ac.cn
N-Boc-2-amino-5-chloropropiophenone2-Naphthaldehyde(2S,3S)-5-Chloro-2-methyl-3-(naphthalen-2-ylmethyl)indoline9396 dicp.ac.cn
N-Boc-2-aminovalerophenone4-Methoxybenzaldehyde(2S,3S)-3-(4-Methoxybenzyl)-2-propylindoline9295 dicp.ac.cn
N-Boc-2-aminobutyrophenone3-Methoxybenzaldehyde(2S,3S)-2-Ethyl-3-(3-methoxybenzyl)indoline9397 dicp.ac.cn

Other cascade strategies also lead to the formation of 2-substituted indoline intermediates. For instance, a highly chemoselective cross-coupling of imide-derived enol phosphates with boron nucleophiles can be used to prepare N-(o-halophenyl)enecarbamates. acs.org These precursors can then undergo a subsequent 5-endo-trig aryl radical cyclization in a one-pot cascade to furnish 2-substituted indolines. acs.org

Indoline systems can also act as the initial substrate in tandem reactions designed for further molecular elaboration. A nickel-catalyzed tandem cyclization of 1,6-diynes with substituted indolines demonstrates this principle, achieving a site-selective dual C-H bond activation. nih.gov In this process, three new C-C bonds are formed in a single operation, converting the starting indoline into complex fused indole and carbazole (B46965) derivatives in good to excellent yields. nih.gov The indoline derivative can then be aromatized to the corresponding indole, showcasing the indoline's role as a stable, yet reactive, intermediate in a longer synthetic sequence. nih.gov

Mechanistic Investigations and Computational Studies in 2 Propylindoline Chemistry

Elucidation of Reaction Mechanisms

The formation of the 2-propylindoline scaffold can be achieved through various reaction pathways, each with its own distinct mechanism. Detailed studies have been conducted to unravel the intricacies of these mechanisms, employing a combination of experimental techniques and computational modeling.

Mechanistic Insights into Metal-Catalyzed Processes (e.g., Pd/Cu Synergy, Rh/Cu Cascade)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of indolines is no exception. rsc.orgrsc.org The synergistic interplay between different metal catalysts, such as palladium and copper, can lead to highly efficient and selective transformations.

While specific mechanistic studies detailing Pd/Cu or Rh/Cu catalyzed formation of this compound are not extensively documented in the provided results, the principles of such synergistic catalysis can be inferred from related transformations. For instance, in annulative π-extension reactions to form carbazoles, a sequence involving a Pd-catalyzed C3-alkenylation followed by a Diels-Alder reaction and subsequent oxidation has been proposed. nii.ac.jp In this process, both Pd and Cu were found to be crucial for the initial alkenylation step. nii.ac.jp Similarly, Rh(II)/Pd(0) dual catalysis has been effectively used to construct highly functionalized pyrrolidines through a carbenoid N-H insertion/allylation cascade reaction. mdpi.com These examples highlight the potential for bimetallic systems to facilitate sequential reaction steps, where one metal activates a substrate for a subsequent transformation catalyzed by the second metal. A cascade reaction, by definition, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, often without the need to isolate intermediates. wikipedia.org

The proposed general mechanism for such a synergistic process in indoline (B122111) synthesis could involve:

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to an appropriate precursor.

Carbometalation/Insertion: The resulting organopalladium species could then interact with an alkyne or alkene, leading to the formation of a new carbon-carbon bond.

Role of the Co-catalyst (e.g., Copper): The copper co-catalyst could be involved in several ways, such as facilitating transmetalation, acting as a Lewis acid to activate a substrate, or participating in a reductive elimination step to regenerate the active palladium catalyst.

Reductive Elimination/Cyclization: The final step would involve the formation of the indoline ring through reductive elimination or an intramolecular cyclization cascade.

Radical Pathways in Indoline Formation

Radical reactions have emerged as a powerful tool for the synthesis of complex molecules, including indolines. rsc.org A notable example is the enantioselective synthesis of chiral 2-substituted indolines, including this compound, through a cobalt(II)-based metalloradical catalysis. rsc.orgrsc.org This method utilizes the intramolecular radical alkylation of C(sp³)–H bonds.

The proposed mechanism for this transformation involves a stepwise radical pathway:

In situ Diazo Compound Formation: The reaction starts with the in situ generation of an aryldiazomethane from a readily available aryl aldehyde-derived hydrazone precursor. rsc.orgrsc.org

Radical Generation: The cobalt(II) complex activates the aryldiazomethane, leading to the formation of a radical species. rsc.orgrsc.org

Intramolecular C–H Alkylation: The generated radical then undergoes an intramolecular 1,5-hydrogen atom abstraction from a C(sp³)–H bond, followed by radical recombination to form the C2-C3 bond of the indoline ring.

This process has been successfully applied to the synthesis of this compound with good yield and high enantioselectivity. rsc.orgrsc.org

Another study has shown that indoline itself can act as a promoter for the activation of haloarenes via a single electron transfer (SET) mechanism, highlighting the involvement of radical intermediates. nih.gov The use of 2-cyclopropylindoline as a probe provided key evidence for the existence of a radical anion-type intermediate, as the formation of a ring-opened product, 2-propylindole, was observed. nih.gov This suggests that radical pathways are a viable and important mechanistic avenue in the chemistry of indolines.

Electrophilic Activation Mechanisms

Electrophilic activation is a fundamental concept in organic chemistry and plays a crucial role in many indoline syntheses. This often involves the activation of a C-C multiple bond by an electrophile, rendering it susceptible to nucleophilic attack. Gold-catalyzed reactions, for example, often proceed through the electrophilic activation of alkynes or allenes. beilstein-journals.org

In the context of indoline synthesis, an electrophilic activation mechanism could involve the activation of an alkyne tethered to an aniline (B41778) derivative by a Lewis acid or a transition metal catalyst. This activation would make the alkyne more susceptible to intramolecular attack by the nitrogen atom of the aniline, leading to a 5-endo-dig cyclization to form the indoline ring. researchgate.netacs.org The nature of the electrophilic species and the reaction conditions can significantly influence the regioselectivity and stereoselectivity of the reaction.

Role of Transition State Analysis in Stereochemical Control

The stereochemical outcome of a chemical reaction, be it diastereoselectivity or enantioselectivity, is determined by the relative energies of the diastereomeric transition states. chemistrydocs.comharvard.edunumberanalytics.com A lower energy transition state will lead to the major product. Therefore, understanding the structure and energetics of these transition states is paramount for controlling the stereochemistry of a reaction.

Influence on Diastereoselectivity and Enantioselectivity

In the synthesis of substituted indolines, new stereocenters can be created. The preferential formation of one stereoisomer over another is a result of the differing energy barriers of the transition states leading to each isomer. saskoer.cainflibnet.ac.in

For instance, in the cobalt-catalyzed radical C-H alkylation to form 2-substituted indolines, the enantioselectivity is controlled by the chiral environment provided by the D2-symmetric chiral amidoporphyrin ligand. rsc.org The diastereomeric transition states, formed by the interaction of the radical intermediate with the chiral catalyst, have different energies, leading to the preferential formation of one enantiomer.

Similarly, in reactions involving the dearomative dimerization of quinolines, which can subsequently rearrange to indoles, the observed diastereoselectivity is attributed to the relative energy barriers of the transition states leading to the exo and endo products. chemrxiv.org Computational studies have shown that the transition state for the formation of the exo product is lower in energy, thus explaining its preferential formation. chemrxiv.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating reaction mechanisms and predicting the properties of molecules. wikipedia.orgnih.govunige.ch It allows for the calculation of the electronic structure of molecules and the energies of various states along a reaction pathway, including reactants, products, intermediates, and transition states. youtube.com

In the context of this compound chemistry, DFT calculations have been instrumental in:

Elucidating Reaction Mechanisms: DFT can be used to map out the entire potential energy surface of a reaction, providing a detailed, step-by-step picture of how the reaction proceeds. researchgate.net For example, DFT calculations have been used to rationalize the role of methanol (B129727) as a solvent and promoter in the catalyst-free cyclization of 2-alkynyldimethylanilines to form 2-substituted indoles. researchgate.net

Understanding Stereoselectivity: By calculating the energies of the diastereomeric transition states, DFT can predict and explain the observed stereochemical outcomes of a reaction. chemrxiv.orgresearchgate.net This information is crucial for designing new catalysts and reaction conditions to improve the stereoselectivity of a desired transformation.

Predicting Molecular Properties: DFT can be used to calculate a wide range of molecular properties, such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the proposed structures of intermediates and transition states. mdpi.com

The application of DFT has provided significant insights into the mechanisms of indoline formation, complementing experimental studies and guiding the development of new synthetic methods.

Compound Name
This compound
2-Cyclopropylindoline
2-Propylindole
2-Substituted Indolines
Aryldiazomethane
2-Alkynyldimethylanilines
Carbazoles
Pyrrolidines
Quinolines
Indoles
2-Cyclopropylindole

Table 1: Mechanistic Insights into this compound Formation

Mechanism Type Key Features Example Reaction Reference
Metal-Catalyzed Synergy between multiple metals (e.g., Pd/Cu, Rh/Cu) to facilitate cascade reactions. Rh(II)/Pd(0) dual catalysis for pyrrolidine (B122466) synthesis (illustrative principle). mdpi.com
Radical Pathway Cobalt(II)-catalyzed intramolecular C(sp³)–H alkylation via a metalloradical intermediate. Enantioselective synthesis of this compound from an aldehyde-derived hydrazone. rsc.orgrsc.org
Electrophilic Activation Lewis acid or transition metal activation of a C-C multiple bond followed by intramolecular nucleophilic attack. Gold-catalyzed cyclization of alkynyl anilines (general principle). beilstein-journals.org

Table 2: Role of Computational Studies in Understanding Stereoselectivity

Computational Method Application Finding Reference
Transition State Analysis Diastereoselectivity in dearomative dimerization of quinolines. The energy barrier for the formation of the exo product is lower than for the endo product, explaining the observed selectivity. chemrxiv.org
Density Functional Theory (DFT) Enantioselectivity in cobalt-catalyzed radical C-H alkylation. DFT calculations can model the diastereomeric transition states involving the chiral ligand, explaining the origin of enantiocontrol. rsc.org
Density Functional Theory (DFT) Mechanism of catalyst-free indoline synthesis. Rationalized the role of methanol aggregates in promoting the 5-endo-dig annulation and subsequent dealkylation. researchgate.net

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the speed of chemical reactions and the factors that control them. By analyzing reaction rates, chemists can deduce mechanisms, identify the slowest (rate-limiting) step, and optimize conditions for desired outcomes.

In the context of indoline chemistry, various steps can be rate-limiting depending on the specific transformation. For example, in base-promoted homolytic aromatic substitution (BHAS) reactions where indoline acts as a promoter, the slow cleavage of a carbon-halogen bond in the aryl halide substrate can be the rate-limiting step. rsc.org Computational modeling can be a powerful tool for identifying such steps by calculating the energy barriers associated with each stage of the reaction. chemrxiv.orgprotheragen.ai A reaction coordinate with a particularly high energy barrier often corresponds to the rate-limiting step. chemrxiv.org For example, DFT calculations for the formation of certain indole (B1671886) derivatives have identified an intramolecular 3-exo cyclization as proceeding through a high-energy, rate-limiting transition state. chemrxiv.org

In the synthesis of chiral this compound derivatives, the optimization of these parameters is critical. A study on the sequential intramolecular hydroamination and asymmetric hydrogenation to produce (R)-5-Methyl-2-propylindoline demonstrated the profound impact of reaction conditions. dicp.ac.cn Key findings from the optimization of this process are summarized in the table below.

Table 2: Influence of Reaction Parameters on the Synthesis of (R)-5-Methyl-2-propylindoline Derivative

ParameterVariationOutcomeReference
Hydrogen Pressure Varied pressures50 atm found to be optimal for high conversion and enantioselectivity. dicp.ac.cn
Temperature Varied temperatures25 °C identified as the optimal reaction temperature. dicp.ac.cn
Solvent Various polar and non-polar solvents testedA binary catalytic system in a specific solvent gave the best performance. dicp.ac.cn
Catalyst Loading Varied loadingsReducing catalyst loading to 5 mol% still provided almost complete conversion and high enantioselectivity. dicp.ac.cn

These results show that careful tuning of each parameter is necessary to maximize yield and stereochemical control. For example, both temperature and hydrogen pressure were critical, with optimal conditions determined to be 25 °C and 50 atm. dicp.ac.cn Similarly, the choice of solvent and catalyst system was paramount to achieving high yield and enantioselectivity. dicp.ac.cn In other syntheses, such as the formation of this compound via metalloradical alkylation, temperature was also a key parameter, with the reaction requiring 60 °C to proceed effectively. rsc.orgrsc.org The influence of parameters like the choice of acid and the steric properties of phosphine (B1218219) ligands has also been shown to dramatically affect the enantiomeric ratio in the hydrogenation of indole precursors. dicp.ac.cn

Advanced Topics and Future Directions in 2 Propylindoline Research

Emerging Catalytic Systems for Indoline (B122111) Synthesis

The development of sophisticated catalytic systems is paramount for constructing the indoline core with high precision and efficiency. Modern research emphasizes the design of novel catalysts and the implementation of cooperative catalytic strategies to overcome existing limitations.

Development of Novel Ligands and Catalysts

Recent progress in catalyst development has moved beyond traditional systems, focusing on specialized ligands and transition metals that offer enhanced reactivity and selectivity. Palladium-based catalysts remain central to many synthetic strategies, with performance being significantly enhanced by ligand design. For instance, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in catalysis, providing extreme steric hindrance around the metal center, which is crucial for activating strong chemical bonds and stabilizing reactive intermediates.

Another innovative approach involves the design of "cooperative" ligands, such as the sulfoxide-2-hydroxypyridine (SOHP) ligand. This ligand was found to significantly accelerate the C-H activation step on the indole (B1671886) core in palladium-catalyzed reactions, demonstrating how ligand design can alter the rate-limiting step of a reaction and control regioselectivity. jiaolei.group Beyond palladium, nickel catalysis is gaining prominence, particularly in dual catalytic systems that can achieve high regioselectivity in the formation of 3-substituted indolines from iodoacetanilides and alkenes. nih.gov Rhodium and cobalt complexes have also been successfully employed in various indole and indoline syntheses, expanding the toolkit available to synthetic chemists. mdpi.comnih.gov

Catalyst SystemLigand/Co-catalystKey Features
Palladium(II)N-heterocyclic carbenes (NHCs)Provides steric bulk, enabling activation of strong bonds.
Palladium(II)Sulfoxide-2-hydroxypyridine (SOHP)Cooperative ligand that accelerates C-H activation. jiaolei.group
Nickel(0)/PhotoredoxNHC Ligand / Ir photocatalystEnables synthesis of 3-substituted indolines with high regioselectivity. nih.gov
Rhodium(III)Cp* (pentamethylcyclopentadienyl)Effective for C-H functionalization and annulation reactions. mdpi.comnih.gov

Multi-Catalytic and Cooperative Systems

Multi-catalytic and cooperative systems, where two or more catalysts work in concert to facilitate a transformation, have become a powerful strategy for complex molecule synthesis. The palladium/norbornene (Pd/NBE) cooperative catalysis, for example, is an effective tool for the difunctionalization of aryl halides, enabling the synthesis of indolines through C-H bond amination. nih.gov In this system, norbornene acts as a transient directing group, facilitating C-H activation at the ortho position. nih.gov

Dual catalysis involving photoredox and transition metal catalysts represents a significant advancement. A nickel/photoredox dual catalytic system has been successfully used for the annulation of 2-iodoaniline (B362364) derivatives and terminal alkenes to form indolines. nih.gov This system leverages different oxidation states of nickel, with the photoredox catalyst acting as a controlled single-electron transfer agent to facilitate the challenging C–N bond-forming reductive elimination step. nih.gov Similarly, a cooperative photoredox and cobalt catalytic pathway has been developed for the synthesis of 3-substituted indoles from 2-vinylarylamines, proceeding through a direct N-H activation to generate a nitrogen-centered radical. acs.org

Novel Functionalization Approaches

Direct functionalization of the indoline core offers a streamlined route to novel derivatives without the need for pre-functionalized starting materials. Research in this area is focused on expanding the scope of C-H and N-H bond functionalization and harnessing electrochemical methods for greener and more efficient transformations.

Expanding the Scope of C-H and N-H Functionalization

Direct C-H functionalization of indolines is a powerful but challenging goal due to the presence of multiple C-H bonds with similar reactivity. nih.govrsc.org A primary challenge is controlling the site-selectivity of the reaction. nih.gov Significant progress has been made using directing groups, which position a metal catalyst near a specific C-H bond. For instance, installing a pivaloyl group at the C3 position or a phosphinoyl group at the nitrogen atom can direct palladium and copper catalysts to arylate the C4, C5, C6, or C7 positions of the indole benzene (B151609) ring. nih.gov

Transition metal-catalyzed reactions have enabled a wide range of transformations, including arylation, alkenylation, and amidation of the indoline core. rsc.org Palladium catalysis, in particular, has been extensively developed for both C-H and N-H functionalization reactions, often with high atom economy. nih.gov Beyond the benzene ring, methods for direct functionalization at the C2 position are also being developed, driven by mechanistic investigations and the creation of robust statistical models to predict selectivity. N-H functionalization provides another avenue for derivatization, with enantioselective methods being developed using N-heterocyclic carbene catalysts that can control stereoselectivity at a remote site. acs.org

Functionalization TypeCatalyst/ReagentPositionKey Strategy
C7/C6 ArylationPalladium / CopperC7, C6N-P(O)tBu₂ directing group. nih.gov
C-H AminationPalladium(II)C2Intramolecular amination of phenethylamine (B48288) derivatives. organic-chemistry.org
N-H FunctionalizationN-heterocyclic CarbeneN1Asymmetric catalysis via remote aldehyde binding. acs.org
C(sp³)–H AminationPalladium(II)C3Formation of 3,3-disubstituted indolines via palladacycle amination. acs.org

Electrochemical Methods for Indoline Derivatization

Organic electrochemical synthesis offers a mild and environmentally friendly alternative to conventional methods that rely on harsh chemical oxidants or reductants. researchgate.net This technology is increasingly being applied to the synthesis and functionalization of the indoline nucleus. researchgate.netresearchgate.net An iodine-mediated, metal-free electrochemical method has been developed for the intramolecular C(sp²)-H amination of 2-vinyl anilines. organic-chemistry.org This system is notably "switchable," allowing for the selective synthesis of either indoline or indole derivatives by modifying the reaction conditions. organic-chemistry.orgacs.org

The proposed mechanism for this transformation involves the electrochemical oxidation of an iodide salt to generate iodine, which then participates in a nucleophilic addition and cyclization cascade. organic-chemistry.org The process avoids the use of metal catalysts and stoichiometric oxidants, making it highly efficient and green. organic-chemistry.org Electrochemical approaches have also been used for the direct oxidative dearomatization of indoles to yield 2,3-difunctionalized indolines. researchgate.net These methods highlight the potential of electrochemistry to provide unique reactivity and access to complex molecular structures under sustainable conditions. rsc.org

Theoretical Predictions and Experimental Validation

The synergy between computational chemistry and experimental synthesis has become a powerful engine for discovery in modern organic chemistry. Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep mechanistic insights that can guide the development of new reactions and explain observed outcomes, such as selectivity. nih.gov

For instance, computational studies have been used to investigate the mechanisms of indole formation and functionalization. DFT calculations helped to elucidate the reaction pathway of Rhodium(II)-catalyzed C-H insertion of indoles, revealing that the reaction proceeds through a nucleophilic attack to form a carbonium ylide intermediate, followed by proton transfers. acs.org In the study of nucleophilic additions to indolynes (highly reactive intermediates derived from indolines), computational analysis revealed that distortion energies in the aryne precursor control the regioselectivity of the addition, a prediction that was subsequently validated by experiment. nih.govacs.org

Furthermore, the fundamental energetic properties of indoline and indole, such as their gas-phase enthalpies of formation, have been determined through a combination of experimental techniques (calorimetry) and various computational approaches. nih.govacs.org The strong agreement between the experimental and theoretical data provides confidence in the calculated values for other properties like bond dissociation enthalpies and gas-phase acidities, which are crucial for understanding and predicting chemical reactivity. nih.govacs.org

Integration of Computational and Synthetic Methodologies

The synthesis of 2-propylindoline and its derivatives is increasingly benefiting from the synergy between computational chemistry and practical synthetic methods. This integration allows for a more rational design of synthetic pathways, optimization of reaction conditions, and prediction of molecular properties, ultimately leading to more efficient and targeted synthesis. researchgate.netpharmacophorejournal.comindexcopernicus.com

Computational Approaches in this compound Research:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate the electronic structures and geometries of reactants, intermediates, and transition states in potential synthetic routes for indoline scaffolds. researchgate.netcrimsonpublishers.comresearchgate.net These calculations help in understanding reaction mechanisms, predicting regioselectivity, and identifying the most energetically favorable pathways, thereby guiding the choice of reagents and catalysts. nih.govacs.org For instance, DFT can model the cyclization steps in indoline synthesis to predict the feasibility and outcome of different strategies. researchgate.netacs.org

Molecular Docking and Pharmacophore Modeling: In the context of medicinal chemistry, where indoline derivatives are of significant interest, computational tools are used to predict the interaction of these molecules with biological targets. rsc.orgtandfonline.com This aids in the design of this compound analogs with specific biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of indoline derivatives and their biological activity or physicochemical properties. pharmacophorejournal.comphyschemres.orgarchivepp.comnih.gov These models can predict the properties of novel, unsynthesized this compound analogs, allowing chemists to prioritize the synthesis of compounds with the most promising characteristics. mdpi.com

By simulating reactions and predicting outcomes, computational studies reduce the need for extensive empirical experimentation, saving time, resources, and minimizing waste. indexcopernicus.com This predictive power, when combined with advanced synthetic techniques, accelerates the development of novel and efficient routes to this compound and related heterocyclic compounds.

Integration of Sustainable Chemical Processes in this compound Synthesis

The imperative for environmentally responsible chemical manufacturing has driven the integration of sustainable practices into the synthesis of heterocyclic compounds like this compound. This involves adopting green chemistry principles and innovative process technologies to minimize environmental impact, enhance safety, and improve efficiency.

Further Development of Green Chemistry Techniques

Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The application of these principles is crucial for the sustainable synthesis of this compound.

Key Green Chemistry Strategies:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for synthesizing indoles and related heterocycles. nih.govtandfonline.comsciforum.net Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby reducing waste. rasayanjournal.co.inorganic-chemistry.orgtandfonline.com

Benign Solvents and Solvent-Free Conditions: A primary goal of green chemistry is to replace hazardous organic solvents with safer alternatives like water or to eliminate solvents altogether. researchgate.net Techniques such as mechanochemistry (ball milling) and solid-state reactions are being explored for indole synthesis, which avoids the environmental and safety issues associated with volatile organic solvents. organic-chemistry.orgunigoa.ac.in

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve atom economy. For indoline synthesis, this includes developing highly efficient metal catalysts for cyclization and hydrogenation steps. Furthermore, biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative. acs.orgelsevierpure.com Enzymes can operate under mild conditions (room temperature and neutral pH), minimizing energy consumption and byproduct formation. researchgate.netacs.orgrsc.org

Renewable Feedstocks: Research is moving towards using starting materials derived from renewable biomass rather than fossil fuels. researchgate.netrsc.org This approach reduces the carbon footprint of the synthetic process and contributes to a more sustainable chemical industry.

Potential Green Chemistry Techniques for this compound Synthesis
TechniquePrinciplePotential Advantage for this compound Synthesis
Microwave-Assisted SynthesisUse of electromagnetic irradiation for efficient heating. tandfonline.comAccelerated reaction rates, higher yields, reduced side reactions, and potential for solvent-free conditions. organic-chemistry.org
BiocatalysisUse of enzymes or whole organisms as catalysts. elsevierpure.comHigh selectivity, mild reaction conditions (temperature, pH), reduced waste, and enhanced safety. acs.org
Mechanochemistry (Ball Milling)Using mechanical force to induce chemical reactions. unigoa.ac.inSolvent-free conditions, reduced energy consumption, and access to different reaction pathways.
Use of Greener SolventsReplacing hazardous solvents with environmentally benign alternatives (e.g., water, ionic liquids). frontiersin.orgReduced environmental pollution and improved process safety.

Optimization of Flow Chemistry for Industrial Relevance

For the large-scale, industrial production of this compound, flow chemistry presents significant advantages over traditional batch processing. rsc.org This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netmdpi.com

Advantages of Flow Chemistry:

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for superior control over reaction parameters like temperature and pressure. mdpi.com This is particularly important for highly exothermic or potentially hazardous reactions, enabling safer operating conditions. nih.govacs.org

Improved Efficiency and Yield: The precise control offered by flow systems often leads to higher yields, improved selectivity, and cleaner reaction profiles compared to batch methods. nih.govunimi.it Rapid mixing and efficient heat transfer minimize the formation of byproducts.

Scalability and Automation: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. azolifesciences.com Flow systems are also highly amenable to automation, allowing for high-throughput screening of reaction conditions and unattended operation. springernature.comresearchgate.netmtak.huacs.org

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate and purify intermediates. acs.orgmtak.hu This significantly reduces manufacturing time, operational costs, and waste generation. uc.pt

The application of flow chemistry has been successfully demonstrated for the synthesis of various heterocyclic compounds, including indoline derivatives. researchgate.netepa.gov By optimizing parameters such as reactor design, flow rates, temperature, and catalyst immobilization, flow processes can be tailored for the efficient, safe, and sustainable industrial-scale synthesis of this compound. azolifesciences.com

Comparison of Batch vs. Flow Synthesis for Industrial Production
ParameterBatch SynthesisFlow Chemistry
Process Control Limited control over temperature and mixing, especially at large scale.Precise control over temperature, pressure, and residence time. mdpi.com
Safety Higher risk with exothermic reactions or hazardous intermediates due to large volumes.Inherently safer due to small reactor volumes and superior heat dissipation. acs.org
Scalability Complex, often requires re-optimization of conditions.More straightforward by extending run time or using parallel reactors. azolifesciences.com
Efficiency Can lead to lower yields and more byproducts due to inefficient mixing/heat transfer.Often results in higher yields, better selectivity, and cleaner products. nih.gov
Automation More difficult to fully automate.Easily integrated with automated systems for optimization and continuous production. researchgate.net

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